Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate
Description
Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core modified with a methyl ester and a thioether linkage. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purine and pyrimidine bases, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism . Its synthesis typically involves alkylation of thiopyrimidinones with halogenated acetates under basic conditions, as described in analogous protocols .
Properties
IUPAC Name |
methyl 2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S2/c1-12-9(14)8-6(3-4-16-8)11-10(12)17-5-7(13)15-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDZHCZVQVMGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form the thieno[3,2-d]pyrimidine core. This intermediate is then reacted with methyl bromoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thieno[3,2-d]pyrimidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other ester derivatives.
Scientific Research Applications
Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thieno[3,2-d]pyrimidine core. This interaction can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s functional and pharmacological properties can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis of key analogs:
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Structure: Replaces the thieno[3,2-d]pyrimidine core with a pyrimidine ring substituted with a thietan-3-yloxy group. Key Differences:
- Synthetic Route : Synthesized via nucleophilic substitution of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane, differing in the use of thiirane instead of thiophene-based intermediates .
- Bioactivity: Limited data, but the thietan group may confer steric hindrance, reducing binding affinity compared to the fused thieno-pyrimidine system .
N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide (Compound 266)
Structure: Shares the tetrahydrothieno[3,2-d]pyrimidine core but incorporates a fluorophenyl-imidazole-pyridine extension. Key Differences:
- Molecular Weight : Mr 602.72 vs. 312.38 for the target compound, suggesting reduced bioavailability due to higher polar surface area .
- Target Specificity : Designed as a CK1δ inhibitor, demonstrating IC₅₀ values < 100 nM, whereas the methyl ester derivative lacks kinase inhibition data .
- Synthetic Complexity : Requires multi-step coupling of imidazole and pyridine moieties, contrasting with the simpler alkylation used for the target compound .
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
Structure: Features a non-fused pyrimidinone core with N-aryl or benzyl substituents. Key Differences:
- Synthetic Yield : Alkylation with N-aryl-2-chloroacetamides achieves ~70% yield under mild conditions, similar to methods for the target compound .
Comparative Data Table
Research Findings and Limitations
- Pharmacokinetics : The methyl ester’s smaller size may favor solubility in polar solvents (e.g., DMSO), but its metabolic stability is untested compared to ethyl or amide derivatives .
- Target Engagement : While Compound 266 shows kinase inhibition, the target compound’s lack of functional group diversity (e.g., fluorophenyl) may limit its utility in target-specific applications .
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